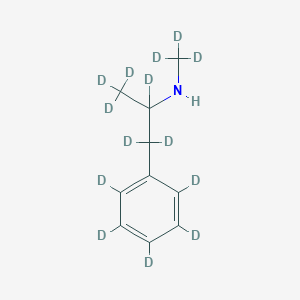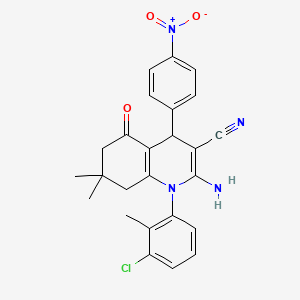
N'-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-氯-3-硝基亚苄基)-2-(2-氯苯氧基)乙酰肼是一种合成的有机化合物,属于腙类。其特征是苯基亚甲基基团连接到酰肼部分,并且在苯环上具有额外的氯和硝基取代基。
准备方法
合成路线和反应条件
N'-(4-氯-3-硝基亚苄基)-2-(2-氯苯氧基)乙酰肼的合成通常涉及4-氯-3-硝基苯甲醛与2-(2-氯苯氧基)乙酰肼之间的缩合反应。该反应通常在乙醇或甲醇等有机溶剂中进行,并在回流条件下进行。反应混合物被加热以促进腙键的形成,产物随后通过过滤和重结晶分离。
工业生产方法
在工业环境中,N'-(4-氯-3-硝基亚苄基)-2-(2-氯苯氧基)乙酰肼的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成效率和产率。此外,还采用色谱柱和重结晶等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
N'-(4-氯-3-硝基亚苄基)-2-(2-氯苯氧基)乙酰肼可以进行各种化学反应,包括:
还原: 硝基可以使用还原剂(例如,在催化剂(例如,钯碳)存在下的氢气)还原为氨基。
取代: 氯取代基可以参与亲核取代反应,其中亲核试剂(例如胺或硫醇)取代氯原子。
氧化: 腙键可以氧化以形成相应的肟或其他衍生物。
常用试剂和条件
还原: 氢气,钯碳,乙醇。
取代: 胺,硫醇,极性非质子溶剂(例如,二甲基甲酰胺)。
氧化: 氧化剂,例如过氧化氢或高锰酸钾。
形成的主要产物
还原: 形成N'-(4-氯-3-氨基亚苄基)-2-(2-氯苯氧基)乙酰肼。
取代: 根据所用亲核试剂形成各种取代的衍生物。
氧化: 形成肟或其他氧化产物。
科学研究应用
化学: 用作合成更复杂有机分子的构件。
生物学: 由于其与生物大分子相互作用的能力,因此研究其作为抗菌剂或抗癌剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和止痛作用。
工业: 用于开发具有特定性能的新材料,例如聚合物和涂层。
作用机制
N'-(4-氯-3-硝基亚苄基)-2-(2-氯苯氧基)乙酰肼的作用机制尚未完全了解,但据信它涉及与酶和受体等细胞靶标的相互作用。该化合物的硝基和氯取代基可能在其结合亲和力和特异性中发挥作用。此外,腙键可能促进形成可以调节生物途径的活性中间体。
相似化合物的比较
N'-(4-氯-3-硝基亚苄基)-2-(2-氯苯氧基)乙酰肼可以与其他腙衍生物进行比较,例如:
N'-(4-氯亚苄基)-2-(2-氯苯氧基)乙酰肼: 缺乏硝基,这可能会影响其反应性和生物活性。
N'-(4-硝基亚苄基)-2-(2-氯苯氧基)乙酰肼: 缺乏苯环上的氯取代基,这可能会影响其化学性质。
N'-(4-氯-3-硝基亚苄基)-2-(2-甲氧基苯氧基)乙酰肼: 含有甲氧基基团而不是氯基团,这可能会改变其溶解度和反应性。
N'-(4-氯-3-硝基亚苄基)-2-(2-氯苯氧基)乙酰肼中同时存在氯和硝基取代基使其在化学和生物学应用方面独一无二,并可能更具通用性。
属性
CAS 编号 |
413606-04-9 |
|---|---|
分子式 |
C15H11Cl2N3O4 |
分子量 |
368.2 g/mol |
IUPAC 名称 |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-11-6-5-10(7-13(11)20(22)23)8-18-19-15(21)9-24-14-4-2-1-3-12(14)17/h1-8H,9H2,(H,19,21)/b18-8+ |
InChI 键 |
KCJRTLQIFFINCG-QGMBQPNBSA-N |
手性 SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)

![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)
![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12046994.png)


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)
